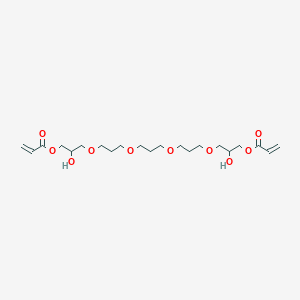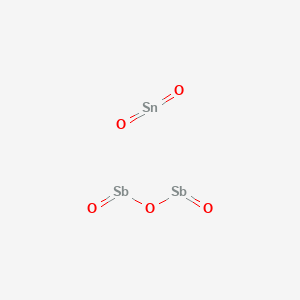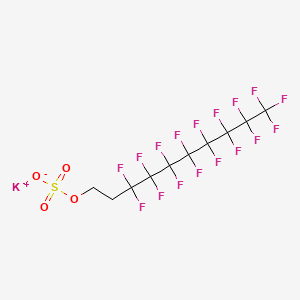
2-Chlorobenzoic Acid-d1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-Chlorobenzoic Acid-d1 involves various chemical reactions, including halogenation and carboxylation processes. The molecular structure and vibrational properties of 2-chlorobenzoic acid, the parent compound of 2-Chlorobenzoic Acid-d1, have been studied using Hartree-Fock calculations and density functional theory, providing insights into the synthetic pathways and structural configurations of its isotopologues (Sundaraganesan, Joshua, & Radjakoumar, 2009).
Molecular Structure Analysis
The molecular structure of 2-Chlorobenzoic Acid-d1 is characterized by the presence of a chlorine atom and a deuterium atom, which influences its physical and chemical properties. The crystal structure and vibrational spectra of related compounds, such as 2-chlorobenzoic acid, have been extensively analyzed through X-ray diffraction studies and computational methods, providing a foundation for understanding the structural characteristics of 2-Chlorobenzoic Acid-d1 (Sang Loon Tan & Tiekink, 2019).
Chemical Reactions and Properties
2-Chlorobenzoic Acid-d1 participates in various chemical reactions, including substitution and elimination reactions. The compound's reactivity is influenced by the electron-withdrawing chlorine atom, which affects its interaction with nucleophiles and electrophiles. Studies on related chlorobenzoic acids have shed light on the reactivity patterns and mechanisms of these types of compounds (Crosby & Leitis, 1969).
Physical Properties Analysis
The physical properties of 2-Chlorobenzoic Acid-d1, including melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of a deuterium atom may slightly alter these properties compared to its non-deuterated counterpart. Research on chlorobenzoic acids provides valuable insights into the physical characteristics of these compounds, aiding in the understanding of 2-Chlorobenzoic Acid-d1 (Docampo, Pellón, Estévez-Braun, & Ravelo, 2007).
Chemical Properties Analysis
The chemical properties of 2-Chlorobenzoic Acid-d1, such as acidity, reactivity, and stability, are key aspects of its behavior in chemical reactions. The influence of the chlorine and deuterium atoms on these properties is crucial for its application in synthetic chemistry and research. Analyzing the chemical behavior of related chlorobenzoic acids can provide a deeper understanding of 2-Chlorobenzoic Acid-d1's chemical properties (Senthil kumar, Arivazhagan, & Thangaraju, 2015).
科学的研究の応用
Intermediate for Pharmaceutical Production : 2-Chlorobenzoic acid is used as an intermediate in the production of pharmaceuticals like diclofenac sodium. A study by Bushuiev et al. (2020) explored a new method for synthesizing 2-chlorobenzoic acid using ozone as a more efficient and less wasteful oxidant compared to traditional methods (Bushuiev, Halstian, & Kotova, 2020).
Biodegradation Studies : Research by Kafilzadeh et al. (2012) investigated the degradation of 2-chlorobenzoic acid in landfill soils. They identified bacterial species capable of degrading this compound, highlighting its potential for bioremediation (Kafilzadeh, Nikvarz, Jabbari, & Tahery, 2012).
Chemical Analysis and Molecular Study : Sundaraganesan et al. (2009) conducted a study on the molecular structure and vibrational spectra of 2-chlorobenzoic acid, providing detailed insights into its chemical properties using advanced computational methods (Sundaraganesan, Joshua, & Radjakoumar, 2009).
Environmental Toxicology : Another aspect of 2-chlorobenzoic acid research involves understanding its impact on the environment and living organisms. For instance, studies have focused on the effects of similar compounds like 2,4-dichlorophenoxyacetic acid on biological systems, providing insights into the potential risks and mechanisms of toxicity associated with chlorobenzoic acids in general (Song, 2014).
Safety And Hazards
特性
IUPAC Name |
deuterio 2-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCLCGXPQILATA-DYCDLGHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(=O)C1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzoic Acid-d1 | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)





